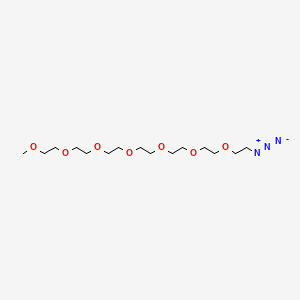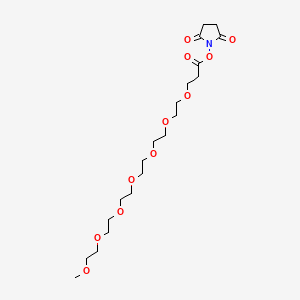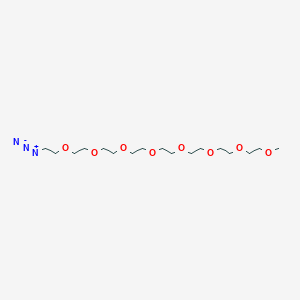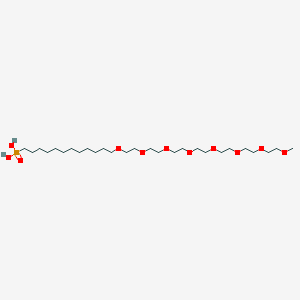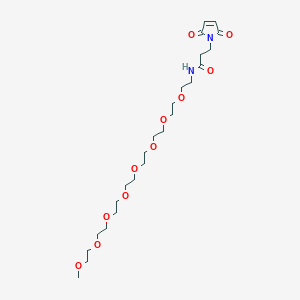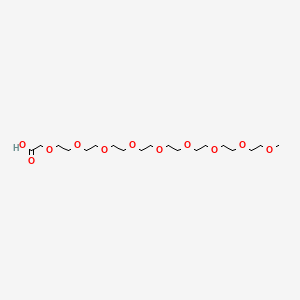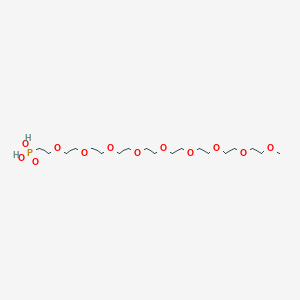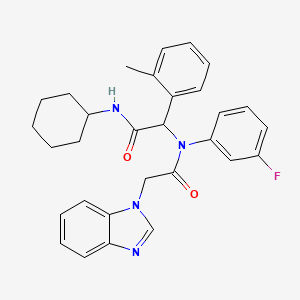
Mutant IDH1-IN-1
Vue d'ensemble
Description
Mutant IDH1-IN-1 is related to Isocitrate Dehydrogenase 1 (IDH1), a key metabolic enzyme . IDH1 mutations have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The mutations increase the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), leading to epigenetic dysregulation, altering gene expression, and impairing cell differentiation .
Synthesis Analysis
IDH wildtype cells were enriched for pathways involved in de novo nucleotide synthesis, while IDH1 mutant cells were enriched for pathways involved in DNA repair . Mutant IDH1 also induced a switch to beta-oxidation, indicating reprogramming of metabolism toward a reliance on fatty acids .
Molecular Structure Analysis
The chemical formula of Mutant IDH1-IN-1 is C30H31FN4O2 . Its exact mass is 498.24 and its molecular weight is 498.602 .
Chemical Reactions Analysis
Mutant IDH enzymes produce ®-2-hydroxyglutarate ([R]-2HG) instead of 2OG, which results in widespread DNA hypermethylation . The chemical reaction catalyzed by IDH1 and IDH2 is reversible and requires the binding of nicotinamide adenine dinucleotide phosphate (NADP+) as a co-factor .
Physical And Chemical Properties Analysis
Mutant IDH1-IN-1 is a compound related to the IDH1 enzyme, which plays a key role in the Krebs cycle and cellular homeostasis . It is involved in the conversion of isocitrate to α-ketoglutarate (α-KG) .
Applications De Recherche Scientifique
Gliomagenesis
Mutant IDH1-IN-1 plays a significant role in gliomagenesis. The IDH1 mutation and its byproduct, 2-hydroxyglutarate (2-HG), have been implicated in the development of gliomas . The mutation leads to the production of an ‘oncometabolite’, 2-HG, which is proposed to inhibit α-KG-dependent dioxygenases and also blocks cellular differentiation .
Diagnostic and Prognostic Biomarker
Mutant IDH1-IN-1 serves as a good diagnostic and prognostic biomarker in gliomas . It can help in the early detection of gliomas and also provide information about the likely course and outcome of the disease .
Therapeutic Target
Mutant IDH1-IN-1 is being targeted for therapeutic purposes. The therapeutic response seen in mutant IDH1 (mIDH1) harboring glioma patients is different from the patients with wild-type IDH1 . This makes it a potential target for personalized treatment strategies .
Cancer Therapy
Mutant IDH1-IN-1 has been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) is a rapidly emerging therapeutic approach .
Vaccine Development
The first-in-human trial of an IDH1-R132H-specific peptide vaccine (IDH1-vac) in 33 patients with IDH1-R132H + astrocytomas met its primary end point, demonstrating safety and immunogenicity . This suggests that mutant IDH1-IN-1 could be used in the development of vaccines for certain types of cancers .
Molecular Imaging
Mutant IDH1-IN-1 is being used as a target for PET imaging in gliomas . This can help in the early detection and monitoring of the disease .
Mécanisme D'action
Target of Action
The primary target of the Mutant Isocitrate Dehydrogenase 1 Inhibitor is the isocitrate dehydrogenase 1 (IDH1) enzyme . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The frequency of IDH1 mutations is higher than IDH2 .
Mode of Action
The Mutant Isocitrate Dehydrogenase 1 Inhibitor interacts with its target by inhibiting the mutant IDH1 enzyme . IDH1 mutations have been shown to increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . This inhibitor targets the mutant IDH1, preventing the abnormal production of 2-HG .
Biochemical Pathways
The Mutant Isocitrate Dehydrogenase 1 Inhibitor affects the metabolic process of the cell . The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation, altering gene expression, and impairing cell differentiation . This disruption of the normal metabolic pathways contributes to the development of tumors .
Pharmacokinetics
The pharmacokinetics of the Mutant Isocitrate Dehydrogenase 1 Inhibitor involves its absorption, distribution, metabolism, and excretion (ADME). The inhibitor is absorbed rapidly following oral administration . It has a long terminal half-life, which means it remains in the body for an extended period . The exposure of the inhibitor is higher at the beginning of the treatment cycle than after a single dose, indicating low accumulation .
Result of Action
The result of the action of the Mutant Isocitrate Dehydrogenase 1 Inhibitor is the reduction of the oncometabolite 2-HG in the plasma . This reduction leads to the reversal of the epigenetic dysregulation caused by the IDH1 mutation . The inhibitor promotes the differentiation of the abnormal cancer cells into their mature normal counterparts .
Action Environment
The action of the Mutant Isocitrate Dehydrogenase 1 Inhibitor can be influenced by various environmental factors. For instance, the presence of other oncogenic tyrosine kinases can enhance the activation of both mutant and wild-type IDH1 . Additionally, the inhibitor’s efficacy can be affected by the tumor microenvironment, including the availability of substrates and the presence of other cellular signaling molecules .
Orientations Futures
The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) is a rapidly emerging therapeutic approach . The first selective IDH1 mutant inhibitor, AG-120 (ivosidenib), has been approved for the treatment of IDH1-mutated AML . Future research will focus on mIDH1 as a therapeutic target and provide updates on IDH1 mutant inhibitors in development and clinical trials .
Propriétés
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYIOARJXVTYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mutant IDH1-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Asperspiropene A a unique inhibitor of mutant IDH1?
A1: Asperspiropene A stands out because it is the first identified fungal metabolite demonstrating inhibitory activity against mutant IDH1. [] This novel compound was discovered through in silico screening of a natural product database and subsequent confirmation via biological assays. [] Its unique structure, featuring a highly functionalized 1,8-dioxaspiro[4.5]decane motif, likely contributes to its inhibitory activity. []
Q2: How does Asperspiropene A impact mutant IDH1 activity at the cellular level?
A2: Asperspiropene A effectively inhibits mutant IDH1 activity, as evidenced by a reduction in the cellular concentration of D2HG in HT1080 cells upon treatment. [] This effect is accompanied by a decrease in the H3K9me3 signal, a downstream consequence of mutant IDH1 activity. [] These findings highlight the compound's potential to disrupt the oncogenic signaling pathways driven by mutant IDH1.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





